Ethoxy(2-propoxyphenyl)methaniminium tetrafluoroborate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

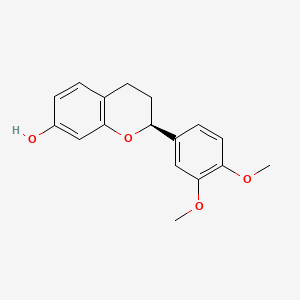

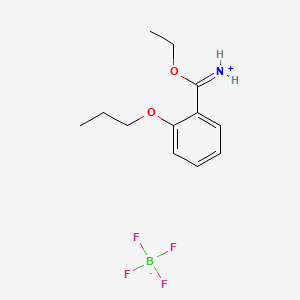

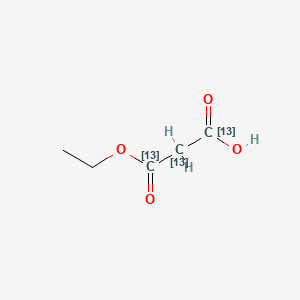

The molecular structure of Ethoxy(2-propoxyphenyl)methaniminium tetrafluoroborate is complex, contributing to its high perplexity. The compound’s molecular formula is C12H18BF4NO2 .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethoxy(2-propoxyphenyl)methaniminium tetrafluoroborate are not explicitly detailed in the available resources. The compound’s molecular formula is C12H18BF4NO2 .Scientific Research Applications

Chemical Synthesis and Properties

- Ethoxy(2-propoxyphenyl)methaniminium tetrafluoroborate is utilized in chemical synthesis. For example, a study explored the synthesis of 3-ethoxy-4,4,4-trifluorobut-2-enenitrile through the Wittig reaction. This process involves the stereospecific 1,3-dipolar cycloaddition to generate specific isomers of the compound (Volkonskii, Peregudov, Strelkova, & Kagramanov, 2018).

Material Science and Engineering

- In material science, similar compounds show potential for various applications. For instance, alkoxy-tetrafluorophenyl dithiadiazolyls, which have structural similarities, exhibit unique phase transitions and stacking motifs in their solid-state forms. These properties could be relevant for designing materials with specific characteristics (Beldjoudi, Sun, Arauzo, Campo, Less, & Rawson, 2018).

Electrochemistry and Energy Storage

- In the field of electrochemistry, compounds like methoxychlor, which contain methoxy groups and tetrafluoroborate ions, have been studied for their reduction properties at carbon and silver cathodes. These studies contribute to understanding the electrochemical behavior of complex organic molecules, which can be critical in energy storage technologies (McGuire & Peters, 2016).

Catalysis and Polymer Chemistry

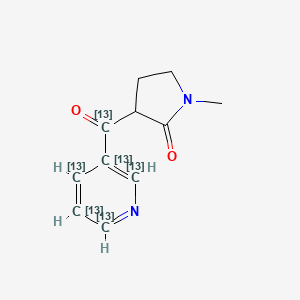

- The compound and its derivatives show relevance in catalysis and polymer chemistry. Research has been conducted on using related methaniminium compounds for synthesizing water-soluble polymethacrylates. This highlights its role in developing new polymers with specific properties (Han, Hagiwara, & Ishizone, 2003).

Pharmaceutical Research

- While focusing on non-drug-related applications, it's worth noting that structurally similar methaniminium compounds have been studied for their interactions with nucleic acids and photoluminescent properties. Such studies could have implications in developing new pharmaceuticals or diagnostic tools (Sennappan, Krishna, Hosamani, & Krishna, 2018).

Mechanism of Action

The mechanism of action of Ethoxy(2-propoxyphenyl)methaniminium tetrafluoroborate is not explicitly mentioned in the available resources. Its diverse applications in various fields like catalysis and material science suggest that it may have multiple mechanisms of action depending on the specific application.

properties

IUPAC Name |

[ethoxy-(2-propoxyphenyl)methylidene]azanium;tetrafluoroborate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.BF4/c1-3-9-15-11-8-6-5-7-10(11)12(13)14-4-2;2-1(3,4)5/h5-8,13H,3-4,9H2,1-2H3;/q;-1/p+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWYRRTWBSBZPGW-UHFFFAOYSA-O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCCOC1=CC=CC=C1C(=[NH2+])OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BF4NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747764 |

Source

|

| Record name | Ethoxy(2-propoxyphenyl)methaniminium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63874-25-9 |

Source

|

| Record name | Ethoxy(2-propoxyphenyl)methaniminium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

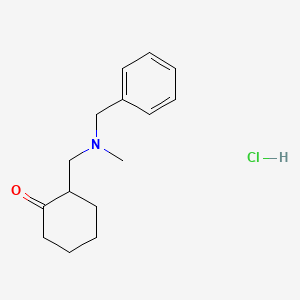

![cis-(+/-)-2-[(N-Benzyl-N-methyl)aminomethyl]-1-(3-methoxyphenyl)cyclohexanol, Hydrochloride](/img/structure/B561860.png)

![3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid](/img/structure/B561866.png)

![Methyl (3S,4R,5S,6R)-5-acetamido-2-chloro-4-phenylmethoxy-3-phenylsulfanyl-6-[(1S,2S)-1,2,3-tris(phenylmethoxy)propyl]oxane-2-carboxylate](/img/structure/B561868.png)